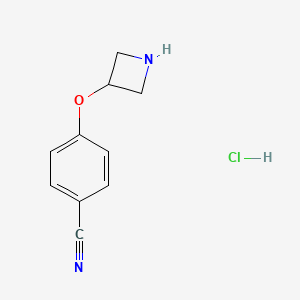

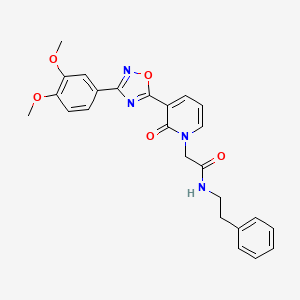

4-(Azetidin-3-yloxy)benzonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidinone derivatives often involves the construction of the azetidinone ring through cyclization reactions. A novel procedure to synthesize azetidin-2-ones involves the reaction of N-{4-[phenyldiazenyl] phenyl}-N-[phenyl methylene] amine with 4-[phenyldiazenyl] aniline, yielding derivatives with potential anti-inflammatory activity (Sharma et al., 2013). Similarly, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives using ultrasonication highlights an eco-friendly approach to synthesizing azetidinone derivatives (Nimbalkar et al., 2018).

Molecular Structure Analysis

The structural analysis of azetidinone derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallographic analysis has been employed to determine the structure of azetidin-2-one derivatives, confirming their molecular configuration and helping to elucidate their chemical reactivity and interaction potential (Sharma et al., 2003).

Chemical Reactions and Properties

Azetidinone derivatives participate in various chemical reactions, leading to the formation of compounds with diverse biological activities. The synthesis and in vitro antibacterial studies of N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones reveal the potential of these compounds as antibacterial agents (Halve et al., 2007). Furthermore, the synthesis of 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones demonstrates the versatility of azetidinone derivatives in generating compounds with potent antibacterial activity (Chhajed & Upasani, 2012).

Physical Properties Analysis

The physical properties of azetidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Although specific details on 4-(Azetidin-3-yloxy)benzonitrile hydrochloride are scarce, studies on similar compounds can provide a foundational understanding of how structural variations affect their physical characteristics.

Chemical Properties Analysis

The chemical properties of azetidinone derivatives, including reactivity, stability, and functional group transformations, are central to their applications in medicinal chemistry and material science. The exploration of novel azetidin-2-ones for anti-inflammatory activity emphasizes the chemical versatility and potential therapeutic applications of these compounds (Sharma et al., 2013).

Wissenschaftliche Forschungsanwendungen

Building Blocks for Preparation of Trifluoromethyl-Containing Compounds The synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones has been achieved from the corresponding 3-benzyloxy-β-lactams. These compounds serve as building blocks for the construction of CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. Additionally, they are substrates for the synthesis of novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones through intramolecular cyclization of 3-(2-hydroxyethoxy)-β-lactam intermediates (Hang Dao Thi et al., 2018).

Antimicrobial Properties A series of novel thiazolidin-4-ones and azetidin-2-ones were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. These compounds were found to exhibit moderate to good antimicrobial properties against various bacterial and fungal strains (S. Gilani et al., 2016).

Reactivity and Novel Synthesis The reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones and 4-aryl-1-(3-bromopropyl)azetidin-2-ones was explored. This research led to the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. Furthermore, ring opening reactions were used to further elaborate these structures (M. D’hooghe et al., 2008).

Synthesis of HIV-1 Reverse Transcriptase Inhibitors The compound 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, was synthesized through a multi-step process. This synthesis involved reactions of various intermediates at specific conditions, demonstrating the compound's importance in the field of antiretroviral drug development (Ju Xiu-lia, 2015).

Anti-Inflammatory Activity Derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized and tested for their anti-inflammatory effects. Most of these compounds exhibited significant results when compared with indomethacin, a standard anti-inflammatory drug (Manisha Sharma et al., 2013).

Eigenschaften

IUPAC Name |

4-(azetidin-3-yloxy)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10;/h1-4,10,12H,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLTYJWMTBIZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yloxy)benzonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)